molecular formula C10H16N2OS B2536183 1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea CAS No. 1209931-78-1

1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea

Cat. No. B2536183
CAS RN: 1209931-78-1
M. Wt: 212.31
InChI Key: LLYZIXUOZWOYFP-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea, also known as TU, is a compound that has been extensively studied for its biochemical and physiological effects. TU is a urea derivative that has been synthesized using various methods, and it has been found to have potential applications in scientific research.

Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

Research involving urea-linked cyclodextrin complexes, such as the study by Lock et al. (2004), explores the photoisomerization properties of certain stilbene compounds within binary complexes. These studies have implications for the development of molecular devices, showcasing the potential of urea derivatives in facilitating complex molecular interactions and transformations Lock et al., 2004.

Lithiation Reactions

Smith et al. (2013) explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, demonstrating the utility of tert-butyl and urea derivatives in organic synthesis. This research outlines how modifications at the urea group can influence lithiation sites, offering insights into the synthetic versatility of urea derivatives Smith et al., 2013.

Antiarrhythmic and Hypotensive Activity

Urea derivatives have also been investigated for their potential medicinal properties. Chalina et al. (1998) synthesized and evaluated new 1,3-disubstituted ureas for their antiarrhythmic and hypotensive properties, highlighting the pharmaceutical applications of such compounds Chalina et al., 1998.

Photodegradation Studies

Keum et al. (2002) studied the photodegradation of diafenthiuron, a thiourea derivative, in various aqueous solutions. This research is significant for understanding the environmental fate and degradation pathways of urea-based pesticides Keum et al., 2002.

Acetylcholinesterase Inhibition

Vidaluc et al. (1995) synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to evaluate their antiacetylcholinesterase activity. This study demonstrates the potential of urea derivatives in designing inhibitors for enzyme targets, relevant in treating diseases such as Alzheimer's Vidaluc et al., 1995.

properties

IUPAC Name

1-tert-butyl-3-(thiophen-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-10(2,3)12-9(13)11-6-8-4-5-14-7-8/h4-5,7H,6H2,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYZIXUOZWOYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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